2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2,4-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-4-13-24-14-5-6-20-16-19(8-9-21(20)24)11-12-23-27(25,26)22-10-7-17(2)15-18(22)3/h7-10,15-16,23H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQDXMPJBRSXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide (CAS Number: 955613-14-6) is a sulfonamide compound with a complex structure that suggests potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanism of action based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C22H30N2O2S
- Molecular Weight : 386.6 g/mol
- Structure : It contains a sulfonamide group attached to a substituted benzene ring and a tetrahydroquinoline moiety, which may influence its biological activity.
Antimicrobial Activity
Research indicates that sulfonamides generally exhibit antimicrobial properties through the inhibition of bacterial folate synthesis. This mechanism is crucial for DNA and RNA synthesis:
| Activity Type | Assay Method | IC50 Value (µM) |
|---|---|---|
| Antibacterial | Agar diffusion test | 20 |
The structural modifications in sulfonamides can enhance their potency against various bacterial strains. Preliminary studies suggest that this compound may also show activity against resistant strains.
Anticancer Properties
In vitro studies have demonstrated that 2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can induce apoptosis in cancer cell lines:
| Cell Line | Assay Type | IC50 Value (µM) |
|---|---|---|
| HeLa | MTT assay | 15 |
The compound's anticancer activity may be attributed to its ability to modulate apoptotic pathways and induce cell cycle arrest. Further mechanistic studies are warranted to elucidate these pathways fully.
Mechanistic Insights
The biological activity of this compound may involve the inhibition of specific enzymes related to inflammation and cell proliferation. For instance, it might inhibit phosphodiesterase (PDE) enzymes which play a role in regulating cellular signaling pathways involved in inflammation and cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures. For example, selective PDE4 inhibitors have shown promising results in reducing inflammation and improving outcomes in models of asthma and other inflammatory diseases .
In another study focusing on the anticancer effects of sulfonamides, compounds similar to 2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
